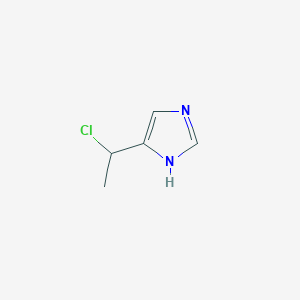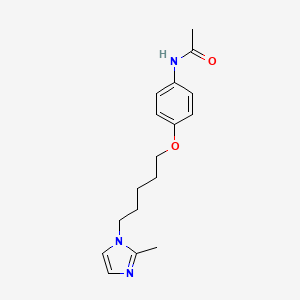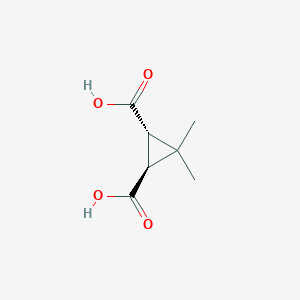
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium is a complex organic compound characterized by the presence of multiple ethoxy groups and an iodoacetoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium typically involves multiple steps. One common method includes the reaction of iodoacetic acid with ethylene glycol to form iodoacetoxyethanol. This intermediate is then reacted with additional ethylene glycol units to form the desired compound. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted derivatives, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of cellular processes and as a labeling agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets. The iodoacetoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ethoxy groups may facilitate the compound’s solubility and transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2-iodoethoxy)ethane: Similar in structure but lacks the trimethylethan-1-aminium group.
1-Ethoxy-2-(2-ethoxyethoxy)ethane: Contains ethoxy groups but does not have the iodoacetoxy moiety.
Imidazole Derivatives: Share some functional groups but differ significantly in overall structure.
Uniqueness
2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium is unique due to its combination of iodoacetoxy and multiple ethoxy groups, which confer specific chemical reactivity and solubility properties. This makes it particularly useful in applications requiring precise molecular modifications and interactions.
Eigenschaften
Molekularformel |
C11H23INO4+ |
|---|---|
Molekulargewicht |
360.21 g/mol |
IUPAC-Name |
2-[2-[2-(2-iodoacetyl)oxyethoxy]ethoxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C11H23INO4/c1-13(2,3)4-5-15-6-7-16-8-9-17-11(14)10-12/h4-10H2,1-3H3/q+1 |
InChI-Schlüssel |
XDKACVOJCYGCOG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOCCOCCOC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate](/img/structure/B12948601.png)



![2-Oxa-7-azaspiro[4.4]nonan-4-one](/img/structure/B12948626.png)
![(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12948628.png)
![4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12948630.png)
![7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B12948631.png)
![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)




